Bis(chlorotriisopropylsilane)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

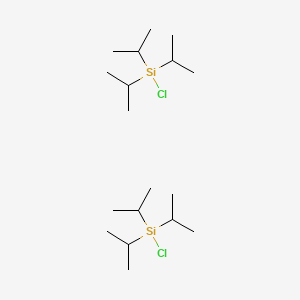

Bis(chlorotriisopropylsilane) is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.

Vorbereitungsmethoden

Carbonization: This involves heating the precursor material in the absence of oxygen to produce a carbon-based structure.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atoms in bis(chlorotriisopropylsilane) undergo nucleophilic displacement with alkoxides, amines, or organometallic reagents. For example:

-

Reaction with alkoxides : Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) substitutes chlorine with alkoxy groups, forming siloxanes. This proceeds via an SN2-like mechanism, where steric hindrance slows reactivity compared to less bulky silanes .

-

Organometallic intermediates : Allylpotassium reagents attack the silicon center, displacing chloride ions. Competition experiments show exclusive silylation over alkylation, indicating strong electrophilicity at silicon .

Table 1: Relative Reaction Rates with Different Nucleophiles

| Nucleophile | Solvent | Relative Rate | Mechanism |

|---|---|---|---|

| KOtBu | THF | 1.0 (baseline) | SN2 |

| Allylpotassium | Hexane | 4.2 | Diffusion-controlled precomplexation |

| NH3 (excess) | Water | 0.3 | Stepwise hydrolysis |

Hydrolysis and Silanol Formation

Controlled hydrolysis produces silanols. In aqueous THF with KOH, bis(chlorotriisopropylsilane) undergoes stepwise substitution:

Cl2Si(iPr)3+2H2O→HO Si(iPr)3 OH+2HCl

The reaction is slower than with chlorotrimethylsilane due to steric shielding, with a half-life of ~12 hours at 25°C . Hydrolysis rates increase in polar aprotic solvents (e.g., DMF) due to enhanced solvation of intermediates .

Comparative Reactivity with Analogous Silanes

Table 2: Reactivity Trends in SN2 Reactions

| Silane | Leaving Group Effect (X = F → I) | Solvent Dependence |

|---|---|---|

| Bis(chlorotriisopropyl) | Minimal (rate ratio F:I ≈ 1:1) | High (THF > hexane) |

| Chlorotrimethylsilane | Significant (F:I ≈ 1:4) | Moderate |

| Chlorotriethylsilane | Moderate (F:I ≈ 1:2) | Low |

The diminished leaving group effect in bis(chlorotriisopropylsilane) arises from diffusion-controlled precomplexation in polar solvents, where electrostatic interactions dominate over bond-breaking energetics .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Silylation Reactions

Bis(chlorotriisopropylsilane) serves as an effective silylating agent, particularly for the protection of functional groups such as alcohols, amines, and carboxylic acids. The chlorosilane groups in this compound can react with nucleophiles to form silyl ethers or silyl amines, which are crucial intermediates in organic synthesis.

- Mechanism : The reaction typically requires a catalyst such as imidazole to facilitate the silylation process. This enhances the stability of the silyl ether formed, making it resistant to hydrolysis under acidic conditions .

Polymer Chemistry

Group-Transfer Polymerization

Recent studies have highlighted the potential of bis(chlorotriisopropylsilane) in group-transfer polymerization processes. It can be utilized as a catalyst or initiator in the polymerization of alkyl crotonates, leading to high molecular weight polymers with desirable properties.

- Kinetic Modeling : A kinetic model developed for this process indicates that the presence of bulky trialkylsilyl moieties influences the activation energies involved in propagation and termination reactions. This suggests that bis(chlorotriisopropylsilane) can significantly enhance polymerization efficiency .

Materials Science

Silane Coupling Agents

In materials science, bis(chlorotriisopropylsilane) is employed as a silane coupling agent to improve adhesion between organic and inorganic materials. Its application extends to the development of hybrid materials used in coatings, adhesives, and composites.

- Adhesion Improvement : The presence of silane groups enhances the interfacial bonding strength, which is critical for the durability and performance of composite materials .

Analytical Chemistry

Derivatization Techniques

The compound is also utilized in analytical chemistry for the derivatization of various compounds prior to gas chromatography (GC) analysis. By converting polar functional groups into more volatile silyl derivatives, bis(chlorotriisopropylsilane) improves detection sensitivity.

- Application in GC/MS : Derivatization with this silane increases the volatility and thermal stability of analytes such as fatty acids and steroids, facilitating their analysis through mass spectrometry .

-

Silylation Efficiency Study

A study demonstrated that bis(chlorotriisopropylsilane) could achieve over 90% yield in silylation reactions involving alcohols when using imidazole as a catalyst. This showcases its effectiveness compared to other silylating agents . -

Polymerization Kinetics Analysis

Research on group-transfer polymerization revealed that using bis(chlorotriisopropylsilane) resulted in polymers with higher molecular weights due to its ability to stabilize living polymer chains during synthesis . -

Adhesion Testing on Composite Materials

Tests conducted on glass-fiber reinforced plastics treated with bis(chlorotriisopropylsilane) showed a significant increase in tensile strength compared to untreated samples, confirming its role as an effective silane coupling agent .

Wirkmechanismus

The mechanism of action of Bis(chlorotriisopropylsilane) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific context .

Eigenschaften

IUPAC Name |

chloro-tri(propan-2-yl)silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H21ClSi/c2*1-7(2)11(10,8(3)4)9(5)6/h2*7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFWLGPOGQHBJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)Cl.CC(C)[Si](C(C)C)(C(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42Cl2Si2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.